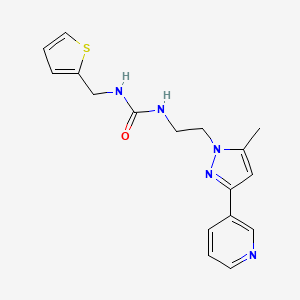

1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

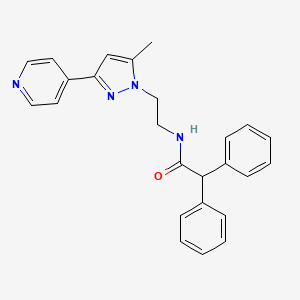

The compound "1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea" is a urea derivative characterized by the presence of a nitrophenyl group and a propargyl group attached to the urea moiety. Urea derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The nitrophenyl group is a common feature in many pharmacologically active compounds, and the propargyl group can be a precursor to more complex functionalities through various chemical reactions .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or through multi-step nucleophilic reactions starting from suitable precursors. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved through multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine, with a high total yield of up to 92% . Although the specific synthesis of "1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving nitration and alkylation steps.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized by various spectroscopic methods, including NMR and X-ray diffraction. For instance, polymorphic characterization of 1,3-bis(m-nitrophenyl)urea revealed two forms with different molecular conformations and hydrogen-bonding interactions, which could influence the compound's properties . The structure of "1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea" would likely be elucidated using similar techniques to determine its conformation and bonding patterns.

Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions. Nitrosation reactions, for example, have been studied extensively, where urea derivatives are treated with nitrosating agents to yield nitroso ureas . The reactivity of these nitroso compounds can further be manipulated to produce N-oxides, which exhibit different stability profiles . The presence of the propargyl group in "1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea" suggests that it could participate in reactions such as cycloadditions or serve as a handle for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the polymorphic forms of 1,3-bis(m-nitrophenyl)urea exhibit different colors and optical properties due to their molecular conformations . The nitro group in "1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea" could contribute to its reactivity and stability, while the propargyl group might affect its solubility and reactivity profile. The compound's energetic properties could be assessed using differential scanning calorimetry, as demonstrated for other nitro-substituted ureas .

Applications De Recherche Scientifique

Urease Inhibition and Environmental Impact

1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea, as a urea derivative, has implications in the field of urease inhibition. Urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) are used to reduce the hydrolysis of urea into ammonia, thereby mitigating environmental impacts such as ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) emissions from fertilized soils. Research has shown that incorporating urease inhibitors can significantly reduce these emissions and potentially increase crop yield and nitrogen uptake, although the increases were not statistically significant in the study by (Abalos et al., 2012). Furthermore, urease inhibitors like NBPT are integral in strategies to achieve greenhouse gas emission reduction targets, and a comprehensive risk assessment framework is advised for evaluating potential risks from exposure to these inhibitors (Ray et al., 2020).

Medical and Pharmacological Research

In the realm of medical research, N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives, similar in structure to 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea, have shown significant antidepressant properties in animal models. Specifically, N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea demonstrated profound antidepressant properties, hinting at the potential medicinal benefits of similar urea derivatives (Perveen et al., 2012).

Biosensors and Analytical Applications

Urea and its derivatives play a significant role in the development of biosensors for detecting and quantifying urea concentrations, important in diagnosing various health conditions and monitoring environmental samples. Urea biosensors involve enzyme urease as a bioreceptor element, and advancements in materials used for enzyme immobilization, such as different nanoparticles and carbon materials, have significantly enhanced the performance of these biosensors. The comprehensive review by (Botewad et al., 2021) provides an extensive overview of the developments in this field.

Agriculture and Livestock Management

In agriculture and livestock management, understanding urea metabolism is crucial. Urea serves as a non-protein nitrogen source in ruminant diets and is rapidly hydrolyzed by rumen bacterial urease, facilitating microbial protein synthesis. The review by (Jin et al., 2018) highlights the importance of urea utilization in ruminants and the regulation of this process by rumen bacterial urease.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-nitrophenyl)-3-prop-2-ynylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-6-11-10(14)12-8-4-3-5-9(7-8)13(15)16/h1,3-5,7H,6H2,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPRMLIUSKAAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)

![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)